molecular formula C13H19NO4 B1609405 9-Angeloylretronecine N-oxide CAS No. 27773-86-0

9-Angeloylretronecine N-oxide

Cat. No.: B1609405
CAS No.: 27773-86-0
M. Wt: 253.29 g/mol
InChI Key: HHIPTBVXCKBSAM-ZSXZLUMUSA-N
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Description

9-Angeloylretronecine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species. It has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial manufacturing processes. The compound is known for its complex structure and significant biological activities.

Scientific Research Applications

9-Angeloylretronecine N-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying N-oxide formation and elimination reactions . In biology and medicine, it is investigated for its potential therapeutic effects and toxicological properties. The compound is also used in environmental studies for its role in pollution management and in industrial processes for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Angeloylretronecine N-oxide typically involves the oxidation of 9-Angeloylretronecine. This can be achieved using hydrogen peroxide and a base, resulting in the formation of the N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is generally carried out by extracting the compound from the roots of Arnebia euchroma . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9-Angeloylretronecine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Cope elimination, where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and various bases for elimination reactions . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include alkenes and substituted hydroxylamines

Mechanism of Action

The mechanism of action of 9-Angeloylretronecine N-oxide involves its conversion to an N-oxide intermediate, which then undergoes intramolecular elimination to form an alkene . This process is facilitated by the presence of a base and controlled heating. The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components and enzymes .

Comparison with Similar Compounds

9-Angeloylretronecine N-oxide is similar to other pyrrolizidine alkaloids such as intermedine-N-oxide, leptanthine-N-oxide, and echimidine-N-oxide . These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific N-oxide formation and elimination reactions, which are not as prominent in other related compounds .

Properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIPTBVXCKBSAM-ZSXZLUMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182107
Record name 9-Angeloylretronecine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27773-86-0
Record name 9-Angeloylretronecine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Angeloylretronecine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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